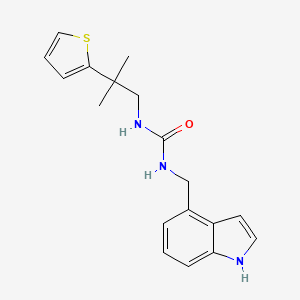![molecular formula C16H11F3N2O2 B7432358 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid](/img/structure/B7432358.png)
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid, also known as TFMPICA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TFMPICA belongs to the class of indole-2-carboxylic acid derivatives, which have been studied for their biological activities.
Mechanism of Action
The mechanism of action of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting the activity of COX-2, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid reduces the production of prostaglandins, which are responsible for the pain and inflammation associated with many diseases.
Biochemical and Physiological Effects:
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of cytokines, which are involved in the inflammatory response. 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has also been shown to have a protective effect on the liver, reducing the damage caused by various toxins.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid is its high purity, which makes it a reliable compound for use in laboratory experiments. However, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid is relatively expensive and can be difficult to synthesize in large quantities. Additionally, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are many potential future directions for research on 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid. One area of interest is in the development of novel drugs based on the structure of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid. Researchers are also investigating the potential use of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid may have applications in the field of cancer research, as it has been shown to have anti-proliferative effects on cancer cells.
Synthesis Methods
The synthesis of 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid involves the reaction of 4-(Trifluoromethyl)pyridine-3-carboxaldehyde with indole-2-carboxylic acid in the presence of a base. This reaction yields 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid as a white solid with a high purity.
Scientific Research Applications
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been investigated for its potential as a drug candidate. 1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-[[4-(trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)12-5-6-20-8-11(12)9-21-13-4-2-1-3-10(13)7-14(21)15(22)23/h1-8H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJYMRMTFSWMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=C(C=CN=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-acetylpiperidin-4-yl)-N-[(2-bromo-5-methoxyphenyl)methyl]-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B7432278.png)
![3-Chloro-1-[2-(2-chlorophenoxy)ethyl]indole-2-carboxylic acid](/img/structure/B7432287.png)
![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)

![tert-butyl 3-[[(2S)-2,3-dimethoxy-3-oxopropyl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B7432312.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide](/img/structure/B7432341.png)
![Tert-butyl 3-[2-[(2-amino-2-oxoethyl)-propan-2-ylamino]-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B7432354.png)
![ethyl 4-(1H-imidazo[4,5-b]pyridine-6-carbonylamino)-1H-pyrazole-5-carboxylate](/img/structure/B7432367.png)

![Methyl 2-[2-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methylcarbamoyl]phenyl]benzoate](/img/structure/B7432378.png)
![2-[4-[2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-oxoacetyl]piperazin-1-yl]-5-fluorobenzonitrile](/img/structure/B7432384.png)
![N-butyl-2-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B7432390.png)